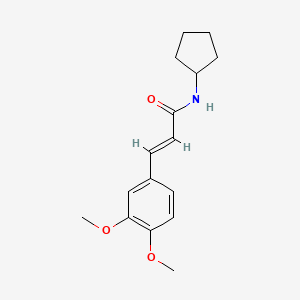

![molecular formula C12H21N3O3S B5677412 (3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677412.png)

(3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazolyl and pyrrolidinol compounds often involves multicomponent coupling strategies or cycloaddition reactions. For instance, the three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides via Rhodium(III)-catalyzed C-H activation has been demonstrated, showcasing a methodology that might be adaptable for synthesizing compounds with similar complexity (Hoang, Streit, & Ellman, 2018). Moreover, base-mediated cycloannulation strategies using (E)-β-iodovinyl sulfones for synthesizing pyrazolo[1,5-a]pyridine derivatives highlight another potential route that could be relevant for synthesizing the target molecule (Reddy, Sharadha, & Kumari, 2022).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol" has been elucidated through X-ray crystallography and computational studies. These studies often reveal the conformational preferences and intramolecular interactions critical to understanding the molecule's behavior in various environments. For example, the crystal structure and computational study of novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives have provided insight into the geometrical and electronic structure that could be comparable to our compound of interest (Shen et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound is potentially influenced by its functional groups, including the pyrazole sulfonyl and the pyrrolidinol moieties. These groups may undergo various chemical reactions such as sulfonation, alkylation, and cycloadditions. The study on base-mediated [3 + 2]-cycloannulation for synthesizing pyrazolo[1,5-a]pyridine derivatives indicates the type of chemical transformations that could be applicable (Reddy et al., 2022).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are crucial for determining its applicability in various scientific and industrial processes. Although specific data on "(3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol" is not directly available, insights can be gleaned from related studies. For instance, the synthesis and characterization of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles provide valuable information on the solubility and stability of similar compounds (Zhang et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for functional group transformations, are essential for understanding the applications and limitations of the compound. For example, the metal-free synthesis of pyrazole and triazole scaffolds via SO2 elimination highlights the reactivity of sulfonyl fluoride groups in cycloaddition reactions, which may be relevant for modifying or synthesizing derivatives of the target compound (Swamy et al., 2022).

Propriétés

IUPAC Name |

(3R)-1-(1-ethylpyrazol-4-yl)sulfonyl-3,4,4-trimethylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3S/c1-5-14-7-10(6-13-14)19(17,18)15-8-11(2,3)12(4,16)9-15/h6-7,16H,5,8-9H2,1-4H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZZRECMCHFWKT-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N2CC(C(C2)(C)O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)S(=O)(=O)N2C[C@](C(C2)(C)C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1-(1-ethylpyrazol-4-yl)sulfonyl-3,4,4-trimethylpyrrolidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

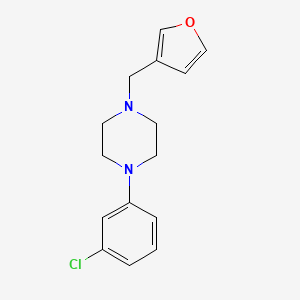

![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]piperidine-3-carboxamide](/img/structure/B5677337.png)

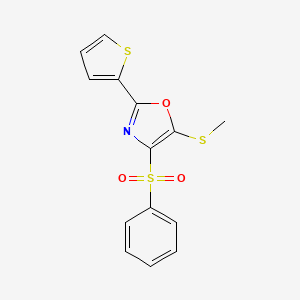

![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5677348.png)

![2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)

![1-{3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]phenyl}-2-pyrrolidinone](/img/structure/B5677372.png)

![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5677386.png)

![2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5677392.png)

![3-[(carboxymethyl)thio]benzoic acid](/img/structure/B5677419.png)

![2-{rel-(3S,4R)-3-cyclopropyl-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5677421.png)

![4-(2-{[(ethylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5677425.png)

![6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5677462.png)